Crinan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

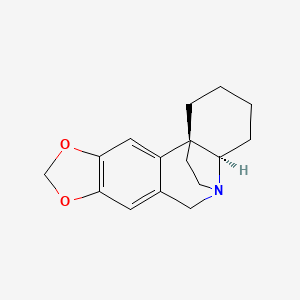

Crinan is an isoquinoline alkaloid fundamental parent and an isoquinoline alkaloid.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Crinan has been identified as a compound with notable biological activities. Research indicates that it exhibits a range of pharmacological effects including:

- Anti-viral properties : this compound has shown effectiveness against certain viral strains, making it a candidate for antiviral drug development.

- Anti-bacterial effects : Studies have highlighted its potential in combating bacterial infections.

- Anti-proliferative activity : this compound has been investigated for its ability to inhibit cell proliferation, which is crucial in cancer research.

- Anti-malarial and anti-plasmodial effects : The compound has demonstrated efficacy against malaria parasites, suggesting its potential use in treatment protocols.

Table 1: Biological Activities of this compound

Agroforestry Research

This compound’s applications extend to agroforestry, where it plays a role in enhancing biodiversity and ecosystem services. A recent study explored the impact of this compound in agroforestry systems, demonstrating its influence on wildlife communities and agricultural productivity. Key findings include:

- Biodiversity enhancement : this compound promotes higher densities of vulnerable species in low-intensity cocoa farms.

- Pest management : The compound contributes to lower pest densities while supporting pollinator populations.

Case Study: Impact on Wildlife Communities

A research project conducted in African cocoa farms revealed that farms with higher shade cover (associated with this compound) supported greater biodiversity. The study utilized statistical modeling to analyze community composition and found significant benefits for both wildlife and crop productivity.

Chemical Synthesis Applications

This compound is also significant in chemical research, particularly in synthetic methodologies. Its synthesis often involves advanced techniques such as palladium-catalyzed cyclization. This process not only highlights the compound's importance but also serves as a platform for developing new synthetic strategies.

Table 2: Synthetic Methods Involving this compound

Propiedades

Fórmula molecular |

C16H19NO2 |

|---|---|

Peso molecular |

257.33 g/mol |

Nombre IUPAC |

(1R,13R)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene |

InChI |

InChI=1S/C16H19NO2/c1-2-4-16-5-6-17(15(16)3-1)9-11-7-13-14(8-12(11)16)19-10-18-13/h7-8,15H,1-6,9-10H2/t15-,16-/m1/s1 |

Clave InChI |

BTBHTKZYHPDQSN-HZPDHXFCSA-N |

SMILES isomérico |

C1CC[C@]23CCN([C@@H]2C1)CC4=CC5=C(C=C34)OCO5 |

SMILES canónico |

C1CCC23CCN(C2C1)CC4=CC5=C(C=C34)OCO5 |

Sinónimos |

crinane |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.